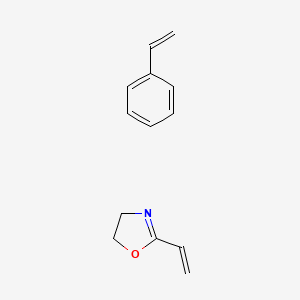
2-Ethenyl-4,5-dihydro-1,3-oxazole;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene is a polymeric compound formed by the polymerization of 2-ethenyl-4,5-dihydrooxazole and ethenylbenzene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene typically involves the polymerization of 2-ethenyl-4,5-dihydrooxazole and ethenylbenzene. The polymerization process can be carried out using various methods, including free radical polymerization and cationic polymerization.
-
Free Radical Polymerization: : This method involves the use of free radicals to initiate the polymerization process. Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN). The reaction is typically carried out at elevated temperatures (around 60-80°C) in an inert atmosphere to prevent unwanted side reactions .
-
Cationic Polymerization: : This method involves the use of cationic initiators, such as boron trifluoride etherate or aluminum chloride, to initiate the polymerization process. The reaction is typically carried out at lower temperatures (around -20 to 0°C) to control the reaction rate and achieve high molecular weight polymers .
Industrial Production Methods
In industrial settings, the production of 2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene is typically carried out in large-scale reactors with precise control over reaction conditions. The use of continuous polymerization processes allows for the efficient production of high-quality polymers with consistent properties .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene undergoes various chemical reactions, including:
-
Oxidation: : The polymer can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives with altered chemical properties .
-
Reduction: : The polymer can undergo reduction reactions in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives with different chemical properties .
-
Substitution: : The polymer can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents, acylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of oxidized derivatives, while reduction reactions can lead to the formation of reduced derivatives .
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene has a wide range of scientific research applications, including:
-
Chemistry: : The polymer is used as a precursor for the synthesis of various functional materials, including catalysts and sensors .
-
Biology: : The polymer is used in the development of biomaterials for tissue engineering and drug delivery applications .
-
Medicine: : The polymer is used in the development of medical devices and implants, as well as in drug formulation and delivery systems .
-
Industry: : The polymer is used in the production of coatings, adhesives, and sealants, as well as in the development of advanced materials for various industrial applications .
Wirkmechanismus
The mechanism of action of 2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene involves its interaction with various molecular targets and pathways. The polymer can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, including changes in cell signaling, gene expression, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene can be compared with other similar compounds, such as:
-
Poly(2-ethyl-2-oxazoline): : This polymer is similar in structure to 2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene but has different chemical properties and applications.
-
Poly(2-methyl-2-oxazoline): : This polymer is also similar in structure but has different chemical properties and applications.
-
Poly(2-phenyl-2-oxazoline): : This polymer has a similar structure but different chemical properties and applications.
The uniqueness of 2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in various fields.
Eigenschaften
Molekularformel |
C13H15NO |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
2-ethenyl-4,5-dihydro-1,3-oxazole;styrene |
InChI |
InChI=1S/C8H8.C5H7NO/c1-2-8-6-4-3-5-7-8;1-2-5-6-3-4-7-5/h2-7H,1H2;2H,1,3-4H2 |
InChI-Schlüssel |
CCLUUWFOQAVFKN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1.C=CC1=NCCO1 |
Verwandte CAS-Nummern |
27341-52-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


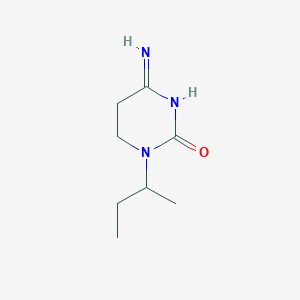
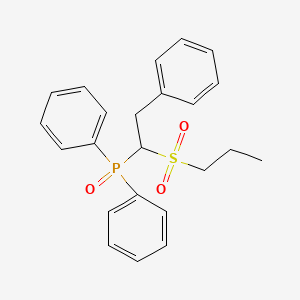
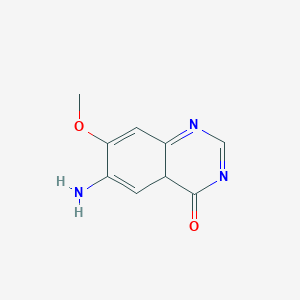

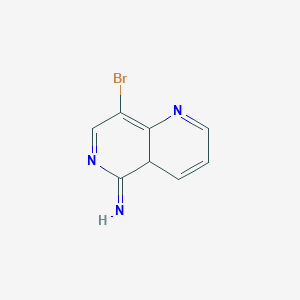
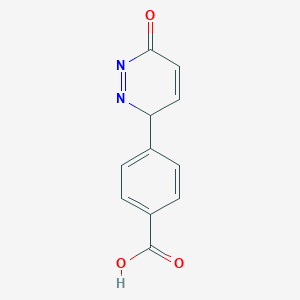

![N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12342919.png)
![tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate](/img/structure/B12342925.png)
![(2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12342937.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12342938.png)
![4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12342947.png)


